(3R,5R)-Rosuvastatin is a synthetic statin, specifically a pyrrole-substituted 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [] While extensively studied for its cholesterol-lowering properties in a clinical context, its applications in scientific research extend beyond this. This document will focus on the scientific research applications of (3R,5R)-Rosuvastatin, excluding information related to drug use, dosage, and side effects.
Rosuvastatin was developed by AstraZeneca and was first approved by the Food and Drug Administration in 2003. It is marketed under the brand name Crestor among others. The compound is classified as a small molecule drug, specifically targeting cholesterol biosynthesis by inhibiting HMG-CoA reductase .
The synthesis of (3R,5R)-Rosuvastatin involves several steps that typically include the formation of key structural components through various organic reactions. The synthesis can be summarized as follows:
The molecular formula of (3R,5R)-Rosuvastatin is , with a molecular weight of approximately 481.54 g/mol. The structure features a unique arrangement that includes:
The stereochemistry at positions 3 and 5 (both R configurations) is crucial for its biological activity, allowing it to effectively bind to HMG-CoA reductase .
(3R,5R)-Rosuvastatin undergoes several important chemical reactions within biological systems:
The mechanism of action for (3R,5R)-Rosuvastatin primarily involves:
(3R,5R)-Rosuvastatin possesses distinct physical and chemical properties:
(3R,5R)-Rosuvastatin has several important applications in clinical practice:
(3R,5R)-Rosuvastatin is a diastereomeric impurity of the therapeutic agent rosuvastatin calcium, which possesses the (3R,5S) configuration. The molecule contains two chiral centers at the C3 and C5 positions of the heptenoic acid side chain. In the (3R,5R) configuration, both chiral centers exhibit R-stereochemistry, resulting in a spatial orientation distinct from the active (3R,5S) enantiomer. The absolute configuration dictates the molecule's three-dimensional topology, with the (3R,5R) form representing one of four possible stereoisomers (including (3R,5S), (3S,5R), and (3S,5S)). X-ray crystallographic studies confirm that the (3R,5R) diastereomer features a syn orientation of the 3,5-dihydroxy groups, contrasting with the anti orientation in the active (3R,5S) isomer. This stereochemical divergence critically impacts molecular recognition by HMG-CoA reductase, rendering the (3R,5R) form pharmacologically inert [1] [7].
The (3R,5R) and (3S,5S) diastereomers collectively constitute the impurity designated as IMP-B in pharmacopeial monographs. Both share identical relative configurations (R,R and S,S) but are enantiomeric to each other. Key distinctions between IMP-B and the enantiomeric impurity IMP-G ((3S,5R)-enantiomer) include:
Table 1: Comparative Properties of Rosuvastatin Diastereomeric Impurities
Property | (3R,5R)/(3S,5S) IMP-B | (3S,5R) IMP-G |
---|---|---|
Chiral Centers | C3 and C5 same chirality | C3 and C5 opposite chirality |
Pharmacopeial Designation | Diastereomeric impurity | Enantiomeric impurity |
Separation Challenge | Co-elution risk under isocratic conditions | Baseline separation achievable |
Resolution from API | Rs > 2.0 with optimized CSPs | Rs > 1.5 with standard methods |
Synthetic Origin | Incomplete stereoselective reduction | Racemization during synthesis |
Chromatographic separation of IMP-B from the active pharmaceutical ingredient (API) requires high-efficiency chiral stationary phases due to similar hydrophobicity and polarity profiles. The (3R,5R) and (3S,5S) diastereomers exhibit identical retention times under standard reversed-phase conditions, necessitating enantioselective methods for discrimination [1] [8].
The separation of (3R,5R)-rosuvastatin from other stereoisomers demands carefully optimized chromatographic conditions. Cellulose-based chiral stationary phases (CSPs) demonstrate superior performance:
Table 2: Performance of Chiral Stationary Phases for (3R,5R) Resolution
Chiral Stationary Phase | Mode | Mobile Phase | Resolution (Rs) | Critical Pair Resolved |
---|---|---|---|---|
Lux Cellulose-2 | Reversed-phase | Water/ACN/TFA gradient | >2.0 | IMP-B vs. IMP-G |
Chiralpak IB-3 | Reversed-phase | Ethanol/TFA 0.05% | 1.8 | Partial IMP-B separation |
CHIRALPAK IC | Normal-phase | n-Hexane/IPA/TFA (750:250:1) | 1.5 | IMP-G only |
Trefoil CEL1 | UPC² | CO₂/MeOH-IPA-NH₃ (80:20) | >2.0 | Full stereoisomer separation |
Immobilized cellulose tris(3-chloro-4-methylphenylcarbamate) phases (e.g., Lux Cellulose-2) provide enhanced enantioselectivity due to their covalent bonding architecture, which improves solvent tolerance and enables gradient elution necessary for complex impurity profiles [1] [4].
The (3R,5R) configuration confers no therapeutic activity in cholesterol management due to steric incompatibility with HMG-CoA reductase:
The strict stereochemical requirements for HMG-CoA reductase inhibition underscore why pharmacopeial methods must discriminate (3R,5R)-rosuvastatin from the active isomer despite their nearly identical physicochemical properties. Contemporary analytical techniques achieve this via chiral chromatography rather than derivatization, enabling direct analysis of the underivatized diastereomers [1] [4] [7].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: